molecular formula C13H14N4O5S B3260189 2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide CAS No. 328028-23-5

2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide

Cat. No.: B3260189
CAS No.: 328028-23-5
M. Wt: 338.34 g/mol
InChI Key: CYHLHQBJXQJIPQ-UHFFFAOYSA-N
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Description

2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes hydrazinyl, methoxyphenyl, nitrobenzene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfonation: The sulfonamide group is introduced by sulfonating the nitrobenzene derivative using reagents like sulfuric acid or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its nitro and sulfonamide groups can participate in redox reactions, leading to the generation of reactive intermediates that can affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-hydrazinyl-N-(4-methoxyphenyl)-2-aminobenzene-1-sulfonamide
  • 2-hydrazinyl-N-(4-methoxyphenyl)-4-nitrobenzene-1-sulfonamide

Uniqueness

2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in its applications.

Properties

IUPAC Name

2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S/c1-22-11-5-2-9(3-6-11)16-23(20,21)13-8-10(17(18)19)4-7-12(13)15-14/h2-8,15-16H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHLHQBJXQJIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide
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2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide
Reactant of Route 6
2-hydrazinyl-N-(4-methoxyphenyl)-5-nitrobenzene-1-sulfonamide

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